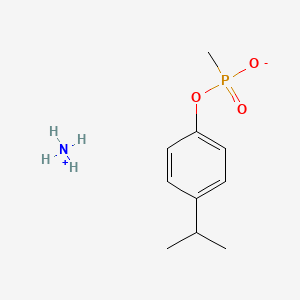![molecular formula C20H20N2O2S B4888946 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B4888946.png)
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, also known as J147, is a small molecule drug that has been extensively studied for its potential therapeutic effects on Alzheimer's disease. J147 is a synthetic compound that was developed by the Salk Institute for Biological Studies in La Jolla, California.
Mécanisme D'action
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to activate a protein called ATP synthase in the mitochondria, which results in increased ATP production and improved mitochondrial function. 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole also activates a protein called AMPK, which is involved in cellular energy metabolism and has been shown to have neuroprotective effects. Additionally, 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to reduce oxidative stress and inflammation, two factors that are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to reduce amyloid beta accumulation, a hallmark of Alzheimer's disease. 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has also been shown to protect against neuronal death and improve mitochondrial function. 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to reduce oxidative stress and inflammation, which are implicated in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole is its high potency and selectivity. This makes it an ideal candidate for preclinical studies. However, one of the limitations of 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole is its low solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole is not fully understood, which makes it difficult to predict its potential side effects.
Orientations Futures
For 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole research include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and clinical trials in humans. 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has the potential to be a highly effective therapeutic agent for Alzheimer's disease and other neurological disorders. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole was synthesized through a series of chemical reactions starting from the natural product curcumin. The synthesis involves the modification of the curcumin molecule to improve its potency and bioavailability. The final product, 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, is a highly potent and selective neuroprotective agent.
Applications De Recherche Scientifique
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been extensively studied for its potential therapeutic effects on Alzheimer's disease. In preclinical studies, 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to improve cognitive function, reduce amyloid beta accumulation, and protect against neuronal death. 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has also been shown to have neuroprotective effects in other neurological disorders, such as Parkinson's disease and traumatic brain injury.
Propriétés
IUPAC Name |
1-(2-methylprop-2-enyl)-3-[3-(4-methylsulfonylphenyl)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-15(2)14-22-12-11-20(21-22)18-6-4-5-17(13-18)16-7-9-19(10-8-16)25(3,23)24/h4-13H,1,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLBCMAYDWRQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CC(=N1)C2=CC=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
![N~1~-allyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4888868.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)
![1-(2-methyl-1H-indol-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone](/img/structure/B4888890.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)

![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4888925.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)

![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)